molecular formula C6H5ClN4O2S B8735706 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98165-60-7

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Cat. No. B8735706
CAS RN: 98165-60-7
M. Wt: 232.65 g/mol
InChI Key: ZLKWIPGKQOYHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003096

Procedure details

A solution consisting of 91.4 mg of about 77 percent pure 2-chlorosulfonyl-5-methyl-1,2,4-triazolo-[1,5-a]pyrimidine (0.30 mmole), 0.5 ml of CH3CN, 0.5 ml of N-trimethylsilyl-2,6-difluoroaniline, and 10 μl (0.141 mmole) of dimethyl sulfoxide was stirred at room temperature for 4 hours. The solution was treated with 2 ml of 1.0N HCl and the resultant mixture filtered. The precipitate was dried in vacuo, washed with CH2Cl2 and again dried to afford 68.7 mg (0.211 mmole, 70.0 percent yield) of N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide product as a white powder, m.p. 250°-251° C.
Quantity
91.4 mg
Type
reactant
Reaction Step One
Name
N-trimethylsilyl-2,6-difluoroaniline
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[N:14]=[C:8]2[N:9]=[C:10]([CH3:13])[CH:11]=[CH:12][N:7]2[N:6]=1)(=[O:4])=[O:3].C[Si](C)(C)[NH:17][C:18]1[C:23]([F:24])=[CH:22][CH:21]=[CH:20][C:19]=1[F:25].CS(C)=O.Cl>CC#N>[F:24][C:23]1[CH:22]=[CH:21][CH:20]=[C:19]([F:25])[C:18]=1[NH:17][S:2]([C:5]1[N:14]=[C:8]2[N:9]=[C:10]([CH3:13])[CH:11]=[CH:12][N:7]2[N:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
91.4 mg
Type
reactant
Smiles
ClS(=O)(=O)C1=NN2C(N=C(C=C2)C)=N1
Step Two
Name
N-trimethylsilyl-2,6-difluoroaniline
Quantity
0.5 mL
Type
reactant
Smiles
C[Si](NC1=C(C=CC=C1F)F)(C)C
Step Three
Name
Quantity
10 μL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant mixture filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in vacuo
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
again dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)NS(=O)(=O)C1=NN2C(N=C(C=C2)C)=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.211 mmol
AMOUNT: MASS 68.7 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.